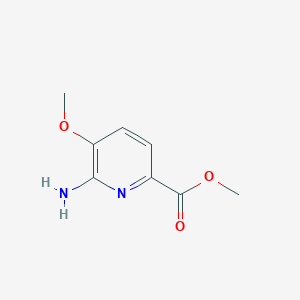

Methyl 6-amino-5-methoxypicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSMWTSTUZFKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-amino-5-methoxypicolinate: A Scaffold of Latent Potential in Medicinal Chemistry

Foreword: As a Senior Application Scientist, it is imperative to acknowledge the landscape of available knowledge. For Methyl 6-amino-5-methoxypicolinate, a substituted pyridine derivative, there is a notable absence of comprehensive studies in peer-reviewed literature. This guide, therefore, takes a unique approach. It synthesizes foundational chemical principles with data from structurally analogous compounds to construct a predictive and practical framework for researchers, scientists, and drug development professionals. We will explore its probable characteristics, propose a robust synthetic pathway, and discuss its potential as a versatile scaffold in the pursuit of novel therapeutics.

Core Molecular Attributes and Physicochemical Profile

This compound, with the CAS Number 475272-68-5, belongs to the family of substituted picolinates.[1] The pyridine ring, an essential heterocycle in numerous pharmaceuticals, is adorned with an amino group, a methoxy group, and a methyl ester. This arrangement of functional groups suggests a molecule with a nuanced electronic nature and multiple points for synthetic elaboration.

While extensive experimental data is not publicly available, we can collate its fundamental properties and predict others based on its structure.

| Property | Value / Predicted Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| CAS Number | 475272-68-5 | [1] |

| Appearance | Predicted to be a solid at room temperature. | [1] |

| Boiling Point | 370.7±37.0 °C (Predicted) | |

| Density | 1.240±0.06 g/cm³ (Predicted) | |

| Storage | Recommended storage at 2-8°C, protected from light. | [1] |

| Purity (Commercial) | Typically >97% | [1] |

Proposed Synthesis Pathway: A Rational Approach

In the absence of a documented synthesis for this compound, a plausible and efficient synthetic route can be devised from commercially available precursors, drawing from established methodologies for the synthesis of related substituted pyridines. A logical starting point is a suitably substituted nitropyridine, which allows for the sequential introduction of the required functional groups.

A proposed multi-step synthesis is outlined below:

Sources

An In-depth Technical Guide to Methyl 6-amino-5-methoxypicolinate

CAS Number: 1072077-54-3

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

Methyl 6-amino-5-methoxypicolinate is a substituted pyridine derivative with a unique arrangement of functional groups that makes it a molecule of interest for synthetic and medicinal chemistry. However, it is crucial to note that while the structural class of aminopicolinates is well-represented in scientific literature, detailed, publicly available research specifically citing this compound (CAS 1072077-54-3) is sparse. This guide, therefore, adopts a dual approach. Firstly, it will present the confirmed physicochemical properties of this specific molecule. Secondly, it will provide an in-depth analysis of its potential applications and synthetic routes, drawing authoritative parallels from structurally similar and well-documented aminopyridine and picolinate derivatives. This methodology aims to equip researchers with a robust foundational understanding and a predictive framework for incorporating this compound into their research and development endeavors.

Part 1: Core Compound Identity and Physicochemical Properties

This compound is a heteroaromatic compound built on a pyridine ring. Its structure is characterized by an amino group at the 6-position, a methoxy group at the 5-position, and a methyl ester at the 2-position (picolinate). This specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (methyl ester) groups on the pyridine ring dictates its reactivity and potential utility as a chemical building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1072077-54-3 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | --- |

| Synonyms | Methyl 6-amino-5-methoxypyridine-2-carboxylate, 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester | [1] |

| Physical Form | Solid (predicted) | --- |

| Purity | Typically >95% (as commercially available) | --- |

Part 2: Strategic Importance in Medicinal Chemistry and Drug Discovery

While direct applications of this compound are not extensively documented, its structural motifs are prevalent in a wide array of biologically active compounds. Substituted pyridines are considered "privileged structures" in medicinal chemistry due to their ability to form key interactions with biological targets.[2]

The Rationale for its Use as a Scaffold:

-

Hydrogen Bonding Capabilities: The amino group and the pyridine nitrogen act as hydrogen bond donors and acceptors, respectively. These interactions are critical for molecular recognition and binding to the active sites of enzymes and receptors.

-

Versatile Substitution: The pyridine ring can be further functionalized at its available positions, allowing for the systematic exploration of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, offering improved solubility and metabolic properties.

Potential Therapeutic Applications:

Based on the known activities of structurally related aminopyridine derivatives, this compound could serve as a key intermediate in the synthesis of compounds targeting a range of diseases:

-

Kinase Inhibitors: Aminopyridine scaffolds are central to the design of numerous kinase inhibitors for the treatment of cancer and inflammatory diseases. The amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site.

-

Central Nervous System (CNS) Agents: The ability of some pyridine derivatives to cross the blood-brain barrier makes them attractive for developing drugs targeting neurological disorders.[3]

-

Antimicrobial and Antiviral Agents: The pyridine nucleus is a common feature in many antimicrobial and antiviral drugs.

Part 3: Synthetic Pathways and Methodologies

Proposed Retrosynthetic Analysis:

A logical approach to the synthesis of this compound would involve the construction of the substituted pyridine ring followed by functional group manipulations.

Caption: Retrosynthetic analysis of this compound.

General Experimental Workflow:

The synthesis would likely proceed through a multi-step sequence, starting from a more readily available pyridine derivative.

Caption: A plausible workflow for the synthesis of this compound.

Step-by-Step Protocol (Hypothetical, based on analogous reactions):

Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by experienced synthetic chemists.

-

Methoxylation of a Dihalopyridine Precursor:

-

A suitable dihalopyridine (e.g., 2,6-dichloro-3-aminopyridine) would be reacted with sodium methoxide in a polar aprotic solvent like DMF or DMSO. The reaction temperature would be carefully controlled to favor monosubstitution at the more reactive position.

-

Causality: The choice of a dihalopyridine allows for sequential, regioselective introduction of the methoxy and amino groups. Sodium methoxide is a strong nucleophile for the SNAr reaction.

-

-

Amination:

-

The resulting chloromethoxypyridine could then be subjected to amination. This could be achieved through another SNAr reaction with ammonia under elevated temperature and pressure, or more commonly, through a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[7]

-

Causality: The Buchwald-Hartwig amination offers milder reaction conditions and broader substrate scope compared to classical SNAr with ammonia.

-

-

Introduction of the Carboxylate Group:

-

If the starting material does not already contain a precursor to the carboxylic acid, this functionality would need to be introduced. This could be achieved through lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

-

-

Esterification:

-

The final step would be the esterification of the picolinic acid. A standard method would be to react the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux.[8]

-

Causality: Fischer-Speier esterification is a reliable and cost-effective method for converting carboxylic acids to their methyl esters.

-

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard and Safety Information

| Category | Information |

| GHS Pictograms | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Part 5: Future Outlook and Conclusion

This compound represents a chemical building block with significant untapped potential. Its value lies in the strategic placement of its functional groups, which are amenable to a variety of chemical transformations for the construction of more complex, biologically active molecules. While the current body of literature on this specific compound is limited, the extensive research on related aminopyridine and picolinate derivatives provides a strong foundation for its exploration in drug discovery programs.

Future research efforts could focus on:

-

Developing and publishing a robust, scalable synthetic route to make this compound more accessible to the research community.

-

Incorporating this building block into combinatorial libraries for screening against various biological targets.

-

Utilizing computational modeling to predict its binding modes and guide the design of novel inhibitors and modulators.

References

-

National Analytical Corporation. 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester. Available from: [Link]

-

ResearchGate. Various routes for the synthesis of functionalized pyridines. Available from: [Link]

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

-

ACS Publications. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. Available from: [Link]

-

NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]

Sources

- 1. 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester Supplier in Mumbai, 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester Trader, Maharashtra [chemicalmanufacturers.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-amino-5-methoxypicolinate: Synthesis, Structure, and Applications

Foreword: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Substituted picolinates, in particular, serve as versatile building blocks for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive technical overview of Methyl 6-amino-5-methoxypicolinate, a compound of significant interest for researchers, scientists, and professionals in drug development. We will delve into a plausible synthetic pathway, methods for its structural elucidation, and its potential as a key intermediate in the creation of novel therapeutics.

Introduction to this compound

This compound is a polysubstituted pyridine derivative featuring an amino group, a methoxy group, and a methyl ester on a picolinic acid framework. This unique arrangement of functional groups—a hydrogen bond donor (amino), a hydrogen bond acceptor (methoxy and ester carbonyl), and a nucleophilic nitrogen in the pyridine ring—makes it an attractive scaffold for creating molecules with specific pharmacodynamic and pharmacokinetic properties. The strategic placement of these substituents allows for a variety of chemical transformations, enabling the exploration of diverse chemical spaces in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | - |

| Molecular Weight | 182.18 g/mol | - |

| IUPAC Name | Methyl 6-amino-5-methoxypyridine-2-carboxylate | - |

| CAS Number | Not readily available | - |

Proposed Synthesis of this compound

While a specific, documented synthesis for this compound is not widely available in the literature, a robust and logical synthetic route can be proposed based on established organo-chemical principles and analogous transformations of pyridine derivatives. The proposed pathway involves a multi-step process, commencing with a commercially available starting material and proceeding through nitration, chlorination, methoxylation, reduction, and final esterification.

This proposed synthesis is designed to be a self-validating system, where the progression of each step can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Overall Synthetic Scheme

The proposed synthetic pathway is illustrated below. The causality behind the choice of reagents and reaction sequence is to strategically install the required functional groups while managing their reactivity and directing effects on the pyridine ring.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-2(1H)-one from 2-Amino-3-methylpyridine

-

Principle: This step involves the diazotization of the amino group of 2-amino-3-methylpyridine to form a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridinone. This is a classic and reliable method for converting an amino group on a pyridine ring to a hydroxyl group (which exists in the pyridinone tautomeric form).

-

Protocol:

-

Dissolve 2-amino-3-methylpyridine in an aqueous solution of a strong acid (e.g., H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently to ensure complete hydrolysis of the diazonium salt.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain 3-methylpyridine-2(1H)-one.

-

Step 2: Synthesis of 5-Methoxy-3-methyl-2-nitropyridine

-

Principle: This step involves the nitration of the pyridinone ring, followed by methylation of the hydroxyl group. The nitration is directed by the existing substituents.

-

Protocol:

-

To the 3-methylpyridine-2(1H)-one, add a nitrating mixture (e.g., a mixture of concentrated sulfuric and nitric acids) at a controlled temperature.

-

After the reaction is complete, quench the reaction mixture with ice and neutralize to precipitate the nitropyridinone.

-

Filter and dry the intermediate.

-

The dried nitropyridinone is then methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone or DMF) to yield 5-methoxy-3-methyl-2-nitropyridine.

-

Step 3: Synthesis of 6-Chloro-5-methoxy-3-methyl-2-nitropyridine

-

Principle: This step introduces a chlorine atom at the 6-position, which will later be converted to the carboxylic acid. Oxidative chlorination is a common method for functionalizing pyridine rings.

-

Protocol:

-

The 5-methoxy-3-methyl-2-nitropyridine is treated with an oxidizing and chlorinating agent. A common reagent for this transformation is phosphorus oxychloride (POCl₃).

-

The reaction is typically heated to drive it to completion.

-

After completion, the excess POCl₃ is carefully quenched, and the product is extracted.

-

Step 4: Synthesis of 6-Amino-5-methoxypicolinic Acid

-

Principle: This step involves the reduction of the nitro group to an amino group and the oxidation of the methyl group at the 2-position to a carboxylic acid. The reduction of the nitro group can be achieved through catalytic hydrogenation.[1] The oxidation of a methyl group on a pyridine ring to a carboxylic acid can be accomplished using a strong oxidizing agent.

-

Protocol:

-

The 6-chloro-5-methoxy-3-methyl-2-nitropyridine is subjected to catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) to selectively reduce the nitro group to an amino group.[1]

-

The resulting aminopyridine derivative is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification to yield 6-amino-5-methoxypicolinic acid.

-

Step 5: Synthesis of this compound

-

Principle: The final step is a standard Fischer esterification of the carboxylic acid to the methyl ester. This is typically carried out in methanol with a catalytic amount of strong acid.[1][2]

-

Protocol:

-

Suspend 6-amino-5-methoxypicolinic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).[1][2]

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize the excess acid, and remove the methanol under reduced pressure.

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Structural Elucidation and Characterization

The confirmation of the structure of the synthesized this compound would rely on a combination of spectroscopic techniques.[3][4]

Caption: Workflow for the structural characterization of the target compound.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals and Interpretations |

| ¹H NMR | - A singlet around 3.8-4.0 ppm for the methyl ester protons (-COOCH₃).- A singlet around 3.9-4.1 ppm for the methoxy protons (-OCH₃).- A broad singlet for the amino protons (-NH₂), with a chemical shift that can vary depending on the solvent and concentration.- Two doublets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions. |

| ¹³C NMR | - A signal around 52-55 ppm for the methyl ester carbon.- A signal around 55-60 ppm for the methoxy carbon.- Signals in the aromatic region (100-160 ppm) for the carbons of the pyridine ring.- A signal for the ester carbonyl carbon around 165-170 ppm.[1] |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹.- A strong C=O stretching vibration for the ester carbonyl group around 1700-1730 cm⁻¹.- C-O stretching vibrations for the ester and ether linkages in the range of 1000-1300 cm⁻¹.- C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.[1] |

| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.18 g/mol ).- Fragmentation patterns characteristic of the loss of the methoxy group, the methyl ester group, and other fragments from the pyridine ring. |

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable intermediate in medicinal chemistry. The amino and ester functionalities provide convenient handles for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

-

Scaffold for Biologically Active Molecules: The aminopyridine core is a well-established pharmacophore found in a wide range of therapeutic agents. The presence of the methoxy and methyl ester groups allows for fine-tuning of the electronic and steric properties of the molecule, which can influence its binding to biological targets.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the hinge region of the kinase domain. The amino group of this compound can be functionalized to introduce moieties that can form key hydrogen bonds with the target kinase.[5]

-

Antimicrobial and Antitumor Agents: Aminopyridine derivatives have shown promise as antimicrobial and antitumor agents.[6] The versatile functional groups of the title compound allow for the attachment of various pharmacophores to explore these therapeutic areas.

-

Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs targeting the CNS. The polarity and hydrogen bonding capacity of this compound can be modulated through derivatization to optimize properties like blood-brain barrier penetration.

Conclusion

This compound represents a promising, yet underexplored, building block for drug discovery and development. This guide has outlined a plausible and scientifically sound synthetic strategy, along with a comprehensive plan for its structural verification. The unique combination of functional groups on the picolinate scaffold provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications across various disease areas. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential to yield novel drug candidates.

References

-

ResearchGate. (2025). Mild synthesis of 6-amino-5-bromoquinoxaline. Available at: [Link]

-

Kumar, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. Available at: [Link]

-

MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

-

IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.

-

PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

IUCr. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Available at: [Link]

-

SpringerLink. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Available at: [Link]

-

SpringerLink. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Available at: [Link]

-

PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Available at: [Link]

- Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline.

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Available at: [Link]

-

NIH. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available at: [Link]

-

MDPI. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

-

ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

-

PubMed. (n.d.). Esters of 6-aminohexanoic Acid as Skin Permeation Enhancers: The Effect of Branching in the Alkanol Moiety. Available at: [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

-

Bentham Science Publisher. (2024). Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized based on DFT Calculation. Available at: [Link]

-

Amanote Research. (n.d.). Synthesis, Spectroscopic Characterization and. Available at: [Link]

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 6-amino-5-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 6-amino-5-methoxypicolinate is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The precise arrangement of its functional groups—an amino group, a methoxy group, and a methyl ester on the picolinate framework—offers multiple points for synthetic modification, making it a valuable scaffold for the development of novel compounds. Accurate structural elucidation and purity assessment are paramount for any application. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational reference for its synthesis and characterization.

Molecular Structure and Key Features

The structure of this compound is characterized by a pyridine ring with substituents at positions 2, 5, and 6. The IUPAC name for this compound is methyl 6-amino-5-methoxypyridine-2-carboxylate. Understanding the electronic effects of these substituents is key to interpreting its spectroscopic data. The amino group (-NH2) and the methoxy group (-OCH3) are electron-donating groups, which will influence the chemical shifts of the aromatic protons in the NMR spectrum. The methyl ester (-COOCH3) is an electron-withdrawing group.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the methoxy and methyl ester groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-4 |

| ~6.5 | d | 1H | H-3 |

| ~4.8 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.8 | s | 3H | -COOCH₃ |

Interpretation:

-

Aromatic Protons: The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The H-4 proton is predicted to be downfield (~7.5 ppm) due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing ester group. The H-3 proton is expected to be upfield (~6.5 ppm) due to the electron-donating effects of the adjacent amino and methoxy groups.

-

Amino Protons: The amino protons are expected to appear as a broad singlet around 4.8 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent and concentration.

-

Methoxy and Methyl Ester Protons: The methoxy and methyl ester protons are each expected to appear as sharp singlets at approximately 3.9 ppm and 3.8 ppm, respectively.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~155 | C-6 |

| ~148 | C-2 |

| ~140 | C-5 |

| ~125 | C-4 |

| ~110 | C-3 |

| ~56 | -OCH₃ |

| ~52 | -COOCH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, around 166 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the amino (C-6) and methoxy (C-5) groups, as well as the carbon attached to the ester (C-2), are expected to be the most downfield among the ring carbons. The C-3 and C-4 carbons will have more upfield shifts.

-

Aliphatic Carbons: The methoxy and methyl ester carbons are expected to appear in the upfield region of the spectrum, around 56 and 52 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands for the amino, ester, and aromatic functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1720-1700 | Strong | C=O stretching (ester) |

| 1620-1580 | Medium-Strong | N-H bending and C=C stretching (aromatic) |

| 1250-1200 | Strong | C-O stretching (ester and ether) |

Interpretation:

-

N-H Stretching: The presence of the primary amino group will be indicated by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C=O Stretching: A strong absorption band between 1720 and 1700 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

-

C-O Stretching: Strong bands in the 1250-1200 cm⁻¹ region will correspond to the C-O stretching of the ester and the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 182 | [M]⁺, Molecular ion |

| 151 | [M - OCH₃]⁺ |

| 123 | [M - COOCH₃]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value of 182, corresponding to the molecular weight of this compound (C₈H₁₀N₂O₃).

-

Fragmentation: Common fragmentation pathways would involve the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 151, and the loss of the methyl ester radical (-COOCH₃) to give a fragment at m/z 123.

Synthesis and Experimental Workflow

A plausible synthetic route to this compound would involve the esterification of the corresponding carboxylic acid, 6-amino-5-methoxypicolinic acid. This precursor could potentially be synthesized from commercially available starting materials through a series of reactions including nitration, nucleophilic aromatic substitution, and reduction.

Proposed Synthesis Workflow

Figure 2: A proposed workflow for the synthesis and analysis of this compound.

Experimental Protocol: Esterification of 6-amino-5-methoxypicolinic acid

-

Dissolution: Dissolve 6-amino-5-methoxypicolinic acid in an excess of methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

-

Characterization: Obtain NMR, IR, and MS spectra of the purified product to confirm its identity and purity.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While experimental data is currently scarce, the information presented here, based on sound spectroscopic principles and analysis of related structures, offers a valuable resource for researchers working with this compound. The detailed interpretation of the expected NMR, IR, and MS data, along with a proposed synthetic workflow, will aid in the successful synthesis, characterization, and application of this promising chemical entity. As with any predictive data, experimental verification is essential and encouraged.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. Entry for Methyl 6-(methylamino)-5-nitronicotinate. [Link][2]

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-amino-5-methoxypicolinate

Introduction

Methyl 6-amino-5-methoxypicolinate is a substituted pyridine derivative with a chemical structure that suggests its potential as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The molecule incorporates several functional groups: a pyridine ring, an amino group, a methoxy group, and a methyl ester. This unique combination dictates its physicochemical properties, which are critical for its handling, formulation, and reaction optimization. An understanding of its solubility in various solvent systems and its stability under diverse environmental conditions is paramount for researchers, scientists, and drug development professionals to ensure reproducible results, develop stable formulations, and predict its fate in synthetic and biological systems.

This technical guide provides a comprehensive analysis of the solubility and stability profile of this compound. It offers a combination of theoretical insights based on its chemical structure, detailed, field-proven experimental protocols for empirical determination, and a discussion of the analytical methodologies required for accurate quantification.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before embarking on experimental studies. The structure of this compound (C₈H₁₀N₂O₃) influences its polarity, hydrogen bonding capability, and ultimately, its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | Abovchem[1] |

| Molecular Weight | 182.18 g/mol | Abovchem[1] |

| CAS Number | 475272-68-5 | Abovchem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Conditions | 2-8°C, Protect from light | Sigma-Aldrich |

| Predicted LogP | 0.8 - 1.2 (Estimated) | - |

| pKa | Amino group ~4-5; Pyridine N ~2-3 (Estimated) | - |

Note: Predicted values are based on computational models and structural analogs, as extensive experimental data is not publicly available.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter affecting its absorption, bioavailability, and formulation.[2] The structure of this compound, containing both hydrogen bond donors (amino group) and acceptors (ester carbonyl, methoxy oxygen, pyridine nitrogen), suggests a degree of solubility in polar solvents.

Qualitative Solubility Assessment

Based on structural similarity to other aminopyridine and picolinate derivatives, a general solubility profile can be predicted. The molecule is expected to be soluble in polar organic solvents like methanol and DMSO and sparingly soluble in less polar solvents like ethyl acetate and chloroform. Its solubility in aqueous media is expected to be pH-dependent due to the basicity of the amino group and the pyridine nitrogen.

Experimental Determination of Thermodynamic Solubility

To obtain precise quantitative data, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[3] This method ensures that the solution is fully saturated at a specific temperature, providing the most reliable and reproducible data.

Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to several 2 mL glass vials. The presence of visible solid material is necessary to ensure saturation is achievable.[3]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected solvent (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile, Ethyl Acetate, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled chamber (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the constant temperature to permit the sedimentation of the excess solid.[3]

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) into a clean vial. This step is critical to remove any undissolved particles.

-

Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the validated analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method.[3]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Predicted Solubility Data Summary

The following table presents a hypothetical but chemically reasoned solubility profile for this compound.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| DMSO | Polar Aprotic | Soluble (>50 mg/mL) | Strong H-bond acceptor, effectively solvates the molecule. |

| Methanol | Polar Protic | Soluble (10-50 mg/mL) | H-bond donor and acceptor, similar polarity to the solute. |

| Acetonitrile | Polar Aprotic | Slightly Soluble (1-10 mg/mL) | Less polar than methanol, moderate solvating power. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble (0.1-1 mg/mL) | Limited ability to engage in hydrogen bonding. |

| Dichloromethane | Nonpolar | Poorly Soluble (<0.1 mg/mL) | Insufficient polarity to overcome crystal lattice energy. |

| Water (pH 7.4) | Aqueous | Slightly Soluble (1-5 mg/mL) | pH-dependent; solubility increases at lower pH due to protonation of the amino and pyridine groups.[4] |

Stability Profile and Forced Degradation

Evaluating the chemical stability of a molecule is mandated by regulatory bodies like the ICH and is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradants.[5] Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition and elucidate potential degradation pathways.[6][7]

Hydrolytic Stability

The methyl ester functional group is the most probable site for hydrolysis, which can be catalyzed by acid or base, yielding the corresponding carboxylic acid (6-amino-5-methoxypicolinic acid) and methanol.[8][9][10]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible. Protonation of the carbonyl oxygen activates the ester for nucleophilic attack by water.[10]

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and typically proceeds faster than acid-catalyzed hydrolysis.[9] The hydroxide ion directly attacks the carbonyl carbon.

Oxidative Stability

The electron-rich aromatic ring and the primary amino group are susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) can be used to simulate oxidative stress.[11][12] Degradation could potentially lead to the formation of N-oxides or other oxidized species.[11]

Photostability

Many pyridine-containing compounds are known to absorb UV radiation, which can lead to photodegradation. ICH guideline Q1B provides a standardized approach for photostability testing, involving exposure to a combination of visible and UV light.[13]

Thermal Stability

Thermal degradation studies assess the molecule's stability at elevated temperatures. These tests, conducted in both dry heat and humid conditions, can reveal decomposition pathways that may not be observed under other stress conditions.[14][15][16]

Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.[12]

-

Thermal: Keep one vial of the stock solution as is.

-

Control: Keep one vial of the stock solution protected from light at 5°C.

-

-

Incubation: Place the acid, base, oxidative, and thermal vials in a water bath or oven at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Photostability: Expose a separate solid sample and a solution sample to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).[13] Wrap a control sample in foil.

-

Sample Analysis: At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples before dilution. Analyze all samples, including the control, by a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the formation of any new peaks (degradants).

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

Based on the functional groups present, the primary degradation pathways are likely to be:

-

Ester Hydrolysis: Formation of 6-amino-5-methoxypicolinic acid. This is expected to be the major pathway under acidic and basic conditions.

-

Oxidation: Formation of an N-oxide on the pyridine ring or oxidation of the amino group, particularly under oxidative stress.[11]

Analytical Methodology for Quantification

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[17][18]

Protocol: HPLC-UV Method

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by UV scan (likely ~254 nm and ~300 nm).

-

Injection Volume: 10 µL.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered "stability-indicating."

Conclusion

This compound is a molecule with significant potential, but its utility is intrinsically linked to its physicochemical properties. This guide outlines the critical importance of understanding its solubility and stability. The primary stability concerns are hydrolytic cleavage of the methyl ester and potential oxidation of the amino group or pyridine ring. Its solubility is expected to be favorable in polar organic solvents and highly dependent on pH in aqueous systems.

The experimental protocols and analytical methods described herein provide a robust framework for researchers to generate reliable, in-house data. Such empirical evidence is indispensable for guiding process development, designing stable formulations, and ensuring the quality and efficacy of downstream applications in research and drug development. It is recommended that all handling and storage adhere to the supplier's advice, specifically refrigeration and protection from light, to minimize degradation.

References

- Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society.

- Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands. PMC - NIH.

- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.

- Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.

- Analytical Methods. RSC Publishing.

- Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. ResearchGate.

-

Forced degradation studies. MedCrave online. Available at: [Link]

- Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. PubMed.

- (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate.

- Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

- The physicochemical properties and lipophilicity of the identified compounds. ResearchGate.

- Analytical Methods. RSC Publishing.

- Chemical properties and biotoxicity of several chromium picolinate derivatives. PubMed.

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]

- Ester Hydrolysis. J&K Scientific LLC.

-

Ester hydrolysis. Wikipedia. Available at: [Link]

- 15.9: Hydrolysis of Esters. Chemistry LibreTexts.

- Methyl 5-amino-6-methoxypicolinate. Sigma-Aldrich.

- Analytical method validation for quantifying Methyl 6-methylnicotinate. Benchchem.

- H3nota Derivatives Possessing Picolyl and Picolinate Pendants for Ga3+ Coordination and 67Ga3+ Radiolabeling. Inorganic Chemistry.

- An In-depth Technical Guide to the Solubility of Methyl 6-methylnicotinate in Organic Solvents. Benchchem.

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Publishing. Available at: [Link]

- Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica.

- Thermal Degradation of Aminosilicone Carbamates. ResearchGate.

Sources

- 1. methyl 5-amino-6-methoxypicolinate - CAS:475272-68-5 - Abovchem [abovchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. medcraveonline.com [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ema.europa.eu [ema.europa.eu]

- 14. A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Building Block: A Technical Guide to Methyl 6-amino-5-methoxypicolinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures. Substituted pyridines, in particular, are a cornerstone of drug discovery, appearing in a vast array of therapeutic agents. This technical guide focuses on a promising, yet under-documented building block: Methyl 6-amino-5-methoxypicolinate .

This document serves as an in-depth technical resource, providing a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications as a versatile intermediate in the synthesis of novel compounds. By synthesizing information from analogous structures and established synthetic methodologies, this guide aims to empower researchers to unlock the synthetic potential of this valuable picolinate derivative.

Physicochemical and Structural Properties

This compound (CAS No. 1072077-54-3) is a polysubstituted pyridine derivative featuring an amino group, a methoxy group, and a methyl ester functionality.[1] This unique arrangement of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it an attractive starting material for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1072077-54-3 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | Calculated |

| IUPAC Name | Methyl 6-amino-5-methoxypyridine-2-carboxylate | |

| Synonyms | 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester | [1] |

| Predicted Boiling Point | 362.1±37.0 °C | |

| Predicted Density | 1.240±0.06 g/cm³ | |

| Predicted pKa | 1.77±0.10 |

Proposed Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

Step 1: Nitration of 2-amino-6-chloropyridine

The initial step involves the regioselective nitration of the pyridine ring. The presence of the amino group at the 2-position and the chloro group at the 6-position directs the incoming nitro group to the 3-position.

-

Procedure:

-

To a stirred solution of 2-amino-6-chloropyridine (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C, slowly add fuming nitric acid (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product, 2-amino-6-chloro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Methoxylation of 2-amino-6-chloro-3-nitropyridine

The chloro substituent at the 6-position is susceptible to nucleophilic aromatic substitution. This step introduces the key methoxy group.

-

Procedure:

-

To a solution of sodium methoxide (1.5 eq) in dry methanol, add 2-amino-6-chloro-3-nitropyridine (1.0 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

The residue is taken up in water and the product, 2-amino-6-methoxy-3-nitropyridine, is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

-

Step 3: Reduction of the Nitro Group

The nitro group is selectively reduced to an amino group, yielding a diaminopyridine intermediate.

-

Procedure:

-

Dissolve 2-amino-6-methoxy-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

The reaction mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to afford 2,3-diamino-6-methoxypyridine, which is often used in the next step without further purification.

-

Step 4: Sandmeyer-type Reaction and Esterification

The final steps involve the conversion of the newly introduced amino group at the 3-position into a carboxylic acid functionality via a Sandmeyer-type reaction, followed by esterification. A more direct approach could be a palladium-catalyzed carbonylation, though the Sandmeyer reaction is a classical and reliable method.

-

Procedure (Sandmeyer-type approach):

-

Dissolve 2,3-diamino-6-methoxypyridine (1.0 eq) in an aqueous solution of hydrochloric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often heated to promote the substitution.

-

After the reaction is complete, the resulting 6-amino-5-methoxy-2-cyanopyridine is extracted and purified.

-

The nitrile is then hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

-

Finally, the carboxylic acid is esterified to the methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Reactivity and Applications in Organic Synthesis

This compound is a trifunctional building block, offering multiple reaction sites for diversification. The reactivity of each functional group can be selectively addressed to construct a wide range of complex molecules.

Reactions at the Amino Group

The primary amino group at the 6-position is a versatile handle for a variety of transformations:

-

Acylation and Sulfonylation: The amino group can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to introduce diverse side chains and modulate the electronic properties of the pyridine ring.

-

N-Alkylation and N-Arylation: Under appropriate conditions, the amino group can be alkylated or arylated through reactions such as reductive amination or Buchwald-Hartwig amination, respectively.

-

Diazotization and Subsequent Transformations: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Reactions involving the Pyridine Ring

The electron-rich nature of the aminopyridine ring makes it susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

Reactions of the Ester Group

The methyl ester at the 2-position can be manipulated through several standard transformations:

-

Hydrolysis: Saponification of the ester with a base such as lithium hydroxide or sodium hydroxide will yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol under acidic or basic conditions.

Potential Applications in Drug Discovery

The substituted picolinate scaffold is a privileged structure in medicinal chemistry. The presence of the amino and methoxy groups on the pyridine ring of this compound allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The "magic methyl" effect, where the introduction of a methyl (or in this case, a methoxy) group can significantly enhance biological activity, is a well-documented phenomenon in drug discovery.[2][3]

This building block can serve as a key intermediate in the synthesis of a variety of biologically active molecules, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain.

-

GPCR Ligands: The pyridine scaffold can be elaborated to interact with G-protein coupled receptors.

-

Antiviral and Antibacterial Agents: A number of pyridine-containing compounds have shown potent antimicrobial activity.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely available, the following are predicted key features based on its structure and data from analogous compounds.

-

¹H NMR:

-

Two distinct singlets for the methoxy group protons (around 3.8-4.0 ppm) and the methyl ester protons (around 3.9-4.1 ppm).

-

A broad singlet for the amino group protons (NH₂), the chemical shift of which would be solvent-dependent.

-

Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

-

-

¹³C NMR:

-

Signals for the two methyl carbons of the methoxy and ester groups.

-

Signals for the six carbons of the pyridine ring, with the carbon bearing the ester group being the most downfield.

-

A signal for the carbonyl carbon of the ester group.

-

-

IR Spectroscopy:

-

Characteristic N-H stretching vibrations for the primary amine.

-

A strong C=O stretching vibration for the ester carbonyl group.

-

C-O stretching vibrations for the methoxy and ester groups.

-

Aromatic C=C and C=N stretching vibrations.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of 182.18.

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and drug discovery. Its trifunctional nature provides a platform for the introduction of molecular diversity, enabling the rapid generation of libraries of novel compounds for biological screening. While detailed synthetic and application data for this specific molecule are still emerging, the established chemistry of related picolinates and aminopyridines provides a strong foundation for its use in the synthesis of the next generation of therapeutic agents. This guide serves as a starting point for researchers looking to harness the synthetic potential of this promising intermediate.

References

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed Central. (2019, February 18). Retrieved January 19, 2026, from [Link]

- CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents. (n.d.).

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010, June 30). Retrieved January 19, 2026, from [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). Retrieved January 19, 2026, from [Link]

- WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents. (n.d.).

-

Synthesis method of 6-methyl nicotine - Eureka | Patsnap. (n.d.). Retrieved January 19, 2026, from [Link]

- EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents. (n.d.).

-

(PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Formation of 6-amino-5-carboxamidouracils using COMU as a coupling reagent. (n.d.). Retrieved January 19, 2026, from [Link]

-

Methyl-Containing Pharmaceuticals - PMC - NIH. (2024, April 28). Retrieved January 19, 2026, from [Link]

-

Amine Synthesis Reactions - YouTube. (2018, May 12). Retrieved January 19, 2026, from [Link]

-

Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. (2024, April 9). Retrieved January 19, 2026, from [Link]

- WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents. (n.d.).

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

The Emerging Potential of Methyl 6-amino-5-methoxypicolinate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Foreword: In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. The pyridine ring, a privileged structure, is a recurring motif in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and its versatile substitution patterns. This guide focuses on a specific, yet underexplored, substituted pyridine derivative: Methyl 6-amino-5-methoxypicolinate. While direct literature on its extensive biological applications is nascent, its structural features—a 2-aminopyridine core, a methoxy substituent, and a methyl ester—present a compelling starting point for the design of new therapeutic agents. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the potential applications of this scaffold by drawing parallels with structurally related compounds and established medicinal chemistry principles.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a purity typically around 97%. Key physicochemical properties are summarized below:

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₃ |

| InChI Key | AQZYCGSIBUTTRU-UHFFFAOYSA-N |

| Storage Temperature | 2-8°C, protect from light |

While a detailed, multi-step synthesis specifically for this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations of analogous picolinates. A common approach involves the esterification of the corresponding carboxylic acid. For instance, the synthesis of similar compounds like methyl 6-methylnicotinate is achieved by refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride, followed by neutralization and extraction.[1] A similar principle can be applied to 6-amino-5-methoxypicolinic acid.

Proposed Synthetic Pathway:

A logical synthetic approach would involve the esterification of 6-amino-5-methoxypicolinic acid. This precursor could potentially be synthesized from a suitable commercially available pyridine derivative through a series of functional group interconversions.

Caption: Proposed esterification of 6-amino-5-methoxypicolinic acid.

The Strategic Importance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, frequently utilized for its ability to act as a bioisostere for other functional groups and to form key interactions with biological targets. This scaffold is present in a variety of clinically successful drugs. The amino group can serve as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, allowing for bidentate interactions that can enhance binding affinity and selectivity.

The "Magic Methyl" and Methoxy Substituents: Modulators of Potency and Pharmacokinetics

The introduction of a methyl group into a drug molecule, often referred to as the "magic methyl" effect, can have profound impacts on its pharmacological profile.[2][3] A methyl group can enhance binding affinity through favorable van der Waals interactions, block metabolic hotspots to improve metabolic stability, and influence the conformation of the molecule to favor a bioactive pose.[2][3]

Similarly, the methoxy group can significantly modulate a molecule's physicochemical properties. It can increase solubility and act as a hydrogen bond acceptor. Its electronic properties can also influence the reactivity of the pyridine ring.

Potential Therapeutic Applications: A Forward-Looking Analysis

Based on the structural motifs present in this compound and the known activities of analogous compounds, several promising avenues for its application in medicinal chemistry can be proposed.

Kinase Inhibition in Oncology

The aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of aminopyridines have been investigated as potent and selective inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers.[4] The 6-amino-5-methoxypicolinate core could serve as a foundational scaffold for developing novel kinase inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of drugs.

Sources

- 1. prepchem.com [prepchem.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 6-amino-5-methoxypicolinate Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery. Within this vast chemical space, substituted picolinates, esters of pyridine-2-carboxylic acid, represent a particularly promising class of compounds. This technical guide focuses on a specific, yet versatile, member of this family: Methyl 6-amino-5-methoxypicolinate .

While direct literature on this exact molecule is limited, this guide, written from the perspective of a Senior Application Scientist, will provide a comprehensive framework for its synthesis, derivatization, and biological evaluation. By leveraging established synthetic methodologies for pyridine functionalization and drawing parallels from structurally related bioactive molecules, we will illuminate the path for researchers to explore the therapeutic potential of this compound and its analogs. This document is designed to be a self-validating system, where the rationale behind each experimental choice is explained, and every protocol is grounded in established scientific principles.

The Core Moiety: Physicochemical Properties and Structural Features

This compound possesses a unique arrangement of functional groups on the pyridine ring that suggests significant potential for biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | Calculated |

| Molecular Weight | 182.18 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Predicted LogP | 0.8-1.2 | Cheminformatics Tools |

| Key Structural Features | - Pyridine-2-carboxylate scaffold- C6 primary amino group (potential for H-bonding and further derivatization)- C5 methoxy group (influences electronics and lipophilicity)- Methyl ester (can be hydrolyzed to the corresponding carboxylic acid) | - |

The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing methyl ester creates a distinct electronic profile that can influence binding to biological targets. The presence of multiple hydrogen bond donors and acceptors, coupled with a scaffold amenable to diverse chemical modifications, makes this a highly attractive starting point for medicinal chemistry campaigns.

Synthetic Strategies: A Roadmap to this compound and its Analogs

The synthesis of the target molecule and its derivatives can be approached through several strategic disconnections, leveraging well-established pyridine chemistry. A plausible and versatile synthetic approach would start from a readily available di-substituted pyridine.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Transformations: Step-by-Step Protocols

The following protocols represent robust and adaptable methods for the key transformations in the synthesis of the target molecule and its analogs.

This protocol describes the introduction of the methoxy group onto a suitably activated pyridine ring, such as a chloropyridine.

Rationale: The presence of an electron-withdrawing nitro group ortho or para to a halogen on the pyridine ring activates the ring for nucleophilic aromatic substitution.[1][2][3] Sodium methoxide serves as a potent nucleophile to displace the chloride.

Materials:

-

6-Chloro-5-nitropicolinate derivative

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the 6-chloro-5-nitropicolinate (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium methoxide (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

This protocol details the introduction of the amino group via a cross-coupling reaction.